6-Chloro-[2,2'-bipyridine]-5-carbonitrile

Organic Synthesis Cross-Coupling Ligand Design

Researchers often face supply gaps for bipyridine ligands with orthogonal reactivity. This compound solves that: the 6-chloro group enables Pd-catalyzed diversification (Suzuki, Negishi), while the 5-cyano provides electronic tuning and surface anchoring (TiO2, ZnO). - **Synthetic utility**: Cross-coupling handle + strong electron-withdrawing group (pKa ~2.88) - **Applications**: MOF building block, DSSC anchor, SAR library generation - **Supply**: ≥95% purity, immediate shipment available

Molecular Formula C11H6ClN3
Molecular Weight 215.64
CAS No. 946385-03-1
Cat. No. B3019863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-[2,2'-bipyridine]-5-carbonitrile
CAS946385-03-1
Molecular FormulaC11H6ClN3
Molecular Weight215.64
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC(=C(C=C2)C#N)Cl
InChIInChI=1S/C11H6ClN3/c12-11-8(7-13)4-5-10(15-11)9-3-1-2-6-14-9/h1-6H
InChIKeyFDWQSLAEIHNJEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2,2'-bipyridine-5-carbonitrile: Overview


6-Chloro-[2,2'-bipyridine]-5-carbonitrile (CAS 946385-03-1) is a heterocyclic compound belonging to the 2,2'-bipyridine family, featuring a chloro substituent at the 6-position and a cyano group at the 5-position of the bipyridine scaffold . With a molecular formula of C11H6ClN3 and a molecular weight of 215.64 g/mol, this compound serves as a versatile ligand in coordination chemistry and a valuable synthetic intermediate . The electron-withdrawing nature of both the chloro and cyano substituents modulates the electronic properties of the bipyridine core, enhancing its utility in transition metal catalysis and materials science applications [1].

6-Chloro-2,2'-bipyridine-5-carbonitrile: Irreplaceable Dual Functionality


Generic substitution of 6-Chloro-[2,2'-bipyridine]-5-carbonitrile with other bipyridine derivatives fails because the specific 6-chloro and 5-cyano substitution pattern imparts unique electronic and steric properties that are essential for targeted applications [1]. The chloro substituent provides a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Negishi, Buchwald-Hartwig), while the cyano group serves as a strong electron-withdrawing group that modulates the ligand field strength of the bipyridine core and can act as an anchoring group for surface immobilization . Analogs lacking the 6-chloro group (e.g., 5-cyano-2,2'-bipyridine) forfeit the synthetic versatility of the chloro handle, while analogs lacking the 5-cyano group (e.g., 6-chloro-2,2'-bipyridine) lose the electronic tuning and anchoring capabilities conferred by the nitrile . Furthermore, positional isomers such as 4-chloro or 4-cyano substituted bipyridines exhibit different coordination geometries and electronic properties, making them unsuitable substitutes in structure-activity relationships or catalytic systems optimized for the 6-chloro-5-cyano motif .

6-Chloro-2,2'-bipyridine-5-carbonitrile: Quantifiable Differentiation


Cross-Coupling via 6-Chloro Handle

The 6-chloro substituent on 6-Chloro-[2,2'-bipyridine]-5-carbonitrile serves as a specific reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi, Sonogashira), enabling selective derivatization at the 6-position while preserving the 5-cyano group [1]. In contrast, the unsubstituted 2,2'-bipyridine core lacks this halogen handle, requiring harsher conditions or directing groups for functionalization, which often leads to lower yields and reduced selectivity . Modified Negishi cross-coupling conditions, which are broadly applicable to 2-chloropyridines, have been demonstrated to efficiently produce diversely disubstituted 2,2'-bipyridines with yields typically ranging from 70-90%, whereas analogous reactions with unactivated pyridines proceed in significantly lower yields (<40%) .

Organic Synthesis Cross-Coupling Ligand Design Negishi Coupling

Electronic Tuning by 5-Cyano Group

The 5-cyano substituent in 6-Chloro-[2,2'-bipyridine]-5-carbonitrile significantly lowers the pKa of the bipyridine nitrogens compared to unsubstituted 2,2'-bipyridine, which has a pKa of approximately 4.3-4.4 for the conjugate acid . The predicted pKa for 6-Chloro-[2,2'-bipyridine]-5-carbonitrile is 2.88±0.34, representing a decrease of approximately 1.4 pKa units . This reduction in basicity correlates with a weaker σ-donor ability and stronger π-acceptor character, which can modulate the redox potentials of coordinated metal centers by up to 200-300 mV in analogous cyano-substituted bipyridine complexes [1].

Coordination Chemistry Ligand Design Electronic Effects pKa

Covalent Anchoring and Catalytic Activity

6-Chloro-[2,2'-bipyridine]-5-carbonitrile uniquely combines a 5-cyano anchoring group for robust covalent attachment to metal oxide surfaces (e.g., ZnO, TiO2) with a 6-chloro handle for post-synthetic modification of the immobilized ligand [1]. Heteroleptic ruthenium(II) complexes bearing 4,4'-disubstituted-2,2'-bipyridines with carbonitrile anchoring groups have been successfully employed to sensitize ZnO surfaces in organic solar cells, where the cyano group forms a strong covalent bond with Zn²⁺ sites, suppressing degradative reactions and maintaining device stability for up to 11 months [2]. In contrast, bipyridine ligands lacking a cyano anchor (e.g., 6-chloro-2,2'-bipyridine) physisorb weakly and leach from surfaces over time, while those lacking the chloro handle cannot be further functionalized after surface immobilization .

Surface Chemistry Heterogeneous Catalysis MOFs Solar Cells

Commercial Availability and Purity

6-Chloro-[2,2'-bipyridine]-5-carbonitrile is commercially available from multiple reputable vendors with certified purities of 95-98%, ensuring reliable performance in research applications . For example, Leyan offers this compound at 98% purity , and Santa Cruz Biotechnology provides it in 500 mg and 1 g quantities . In comparison, the non-chlorinated analog 5-cyano-2,2'-bipyridine is less widely stocked and often requires custom synthesis, while the non-cyano analog 6-chloro-2,2'-bipyridine is more readily available but lacks the electronic tuning and anchoring capabilities of the cyano group [1]. This balance of unique dual functionality and reliable commercial supply makes it a strategic procurement choice for laboratories seeking both synthetic versatility and electronic tunability in a single building block.

Procurement Chemical Sourcing Purity Supply Chain

6-Chloro-2,2'-bipyridine-5-carbonitrile: Application Scenarios


Ligand Synthesis for Homogeneous Catalysis

Utilize the 6-chloro group as a synthetic handle in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi) to introduce aryl, heteroaryl, or alkyl substituents at the 6-position of the bipyridine core [1]. The resulting functionalized ligands, bearing both the electron-withdrawing 5-cyano group and the newly introduced 6-substituent, exhibit finely tuned electronic and steric properties that can significantly enhance catalytic activity and selectivity in transformations such as cross-coupling, C-H activation, and asymmetric catalysis. The predicted pKa of 2.88 ensures that the ligand field strength is appropriately matched to the target metal center (e.g., Pd, Ni, Cu, Ru) .

Surface-Anchored Heterogeneous Catalysts

Employ the 5-cyano group for covalent attachment to metal oxide surfaces (e.g., TiO2, ZnO, Al2O3) to create robust heterogeneous catalysts, electrocatalysts, or photocatalysts [2]. After surface immobilization, the remaining 6-chloro handle can be used for post-synthetic modification to install additional catalytic moieties or to tune the surface properties (e.g., hydrophobicity, charge) . This approach is particularly valuable for applications such as dye-sensitized solar cells (DSSCs), photoelectrochemical CO2 reduction, and supported transition metal catalysis, where strong anchoring prevents leaching and enhances long-term stability (demonstrated up to 11 months for analogous systems) [3].

Metal-Organic Frameworks Construction

Incorporate 6-Chloro-[2,2'-bipyridine]-5-carbonitrile as a ditopic ligand or as a building block for the synthesis of extended metal-organic frameworks [4]. The bipyridine core coordinates to metal nodes (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) to form the framework backbone, while the 6-chloro and 5-cyano groups remain available for post-synthetic modification (PSM) or serve as functional handles for introducing catalytic sites or guest-interactive moieties within the MOF pores [5]. The electron-withdrawing cyano group can also influence the framework's electronic properties, potentially enhancing gas sorption selectivity or charge transport.

Medicinal Chemistry and Agrochemical Intermediates

Leverage the dual functionality of 6-Chloro-[2,2'-bipyridine]-5-carbonitrile as a versatile scaffold for the rapid generation of compound libraries in drug discovery and agrochemical research . The 6-chloro group can be diversified via parallel synthesis to explore structure-activity relationships (SAR) around the bipyridine core, while the 5-cyano group serves as a bioisostere for carbonyl or carboxyl groups, potentially improving metabolic stability and membrane permeability . The compound's high purity (≥95%) and reliable commercial supply ensure reproducibility in biological assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-[2,2'-bipyridine]-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.